Fmoc-L-buthionine
Overview
Description
Fmoc-L-buthionine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with L-buthionine. The Fmoc group is widely used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. L-buthionine is an amino acid derivative that plays a role in various biochemical processes.
Mechanism of Action
Target of Action
The primary target of Fmoc-L-buthionine is the amine group in peptide synthesis . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is used as a protecting group for the amine group during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the amine group .
Mode of Action
This compound operates by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the successful formation of peptide bonds without interference from the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis. It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s beneficial attributes have yet to be surpassed by any other amine-protecting group .
Result of Action
The result of this compound’s action is the successful synthesis of peptides. By protecting the amine group, this compound allows for the formation of peptide bonds without interference . After the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the desired peptide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the stability of the Fmoc group and its ability to protect the amine group . Additionally, the temperature and solvent used can also affect the efficiency of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-L-buthionine typically involves the protection of the amino group of L-buthionine with the Fmoc group. This can be achieved by reacting L-buthionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino acid on a solid support, and the peptide chain is built step-by-step with repeated cycles of deprotection and coupling .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-buthionine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected L-buthionine and peptides containing L-buthionine residues.
Scientific Research Applications
Fmoc-L-buthionine has several scientific research applications:
Peptide Synthesis: It is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Drug Delivery: This compound derivatives are explored for their potential in drug delivery systems.
Biomaterials: It is used in the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glutamine: Used similarly in peptide synthesis and has comparable properties.
Uniqueness
Fmoc-L-buthionine is unique due to its specific structure and the presence of the buthionine moiety, which can impart distinct biochemical properties to the peptides and proteins synthesized using this compound .
Properties
IUPAC Name |
(2S)-4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKYMIMIHMHMMY-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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